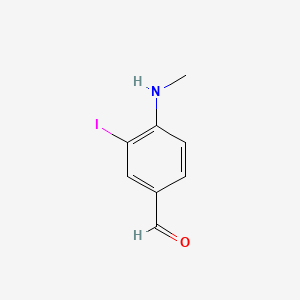

3-Iodo-4-(methylamino)benzaldehyde

Description

3-Iodo-4-(methylamino)benzaldehyde is a benzaldehyde derivative featuring an iodine atom at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. The iodine atom enhances electrophilic substitution reactivity, while the methylamino group acts as an electron-donating substituent, influencing regioselectivity in reactions such as nucleophilic additions or cross-coupling processes .

Properties

IUPAC Name |

3-iodo-4-(methylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNNBKJXGLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(methylamino)benzaldehyde typically involves the iodination of 4-(methylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(methylamino)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 3-Iodo-4-(methylamino)benzoic acid.

Reduction: 3-Iodo-4-(methylamino)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-4-(methylamino)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(methylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-Iodo-4-(methylamino)benzaldehyde and related benzaldehyde derivatives:

Key Observations:

- Electronic Effects: The methylamino group in this compound provides stronger electron donation compared to methoxy (-OCH₃) in 3-Iodo-4-methoxybenzaldehyde, enhancing nucleophilic aromatic substitution reactivity .

- Steric Effects: Bulky substituents like 2-(methylamino)ethanol (in derivative 41, evidence 3) reduce binding affinity in kinase inhibitors, suggesting that steric bulk at the 4-position may hinder biological activity .

Regioselectivity in Reactions

- The protonation state of the methylamino group significantly impacts reactivity. At pH = 2.0, the amino group is protonated, making the ortho-position more reactive toward sulfone nucleophiles compared to the meta-position .

- In contrast, methoxy-substituted analogs (e.g., 3-Iodo-4-methoxybenzaldehyde) lack this pH-dependent reactivity, favoring different reaction pathways .

Oxidation and Functionalization

- The methylthiol group in 2-(4-(methylthio)phenyl)benzo[d]thiazole (compound 13, evidence 1) is oxidized to sulfoxide, demonstrating the susceptibility of sulfur-containing groups to oxidation. This suggests that this compound’s methylamino group could similarly participate in redox reactions .

Chromatographic Behavior

- Benzaldehyde and methylbenzoate exhibit similar retention factors (~1.1 and ~1.0, respectively) on ODS columns, suggesting that substituents like iodine or methylamino may slightly alter retention times due to polar interactions with residual silanols .

Biological Activity

3-Iodo-4-(methylamino)benzaldehyde is a chemical compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an iodine atom and a methylamino group, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

Target Enzymes

- Dihydrofolate Reductase (DHFR) : Inhibits nucleic acid synthesis.

- Enoyl-ACP Reductase : Disrupts fatty acid synthesis.

These interactions lead to significant cellular effects, including inhibition of cell growth and replication due to disrupted metabolic pathways.

Biological Activity and Research Findings

Recent studies have explored the biological implications of this compound:

-

Antitumor Activity :

- A study indicated that derivatives of benzaldehyde, including this compound, exhibit selective cytotoxicity against various tumor cell lines. The mechanism involves inducing apoptosis through the inhibition of critical enzymes involved in cell proliferation .

- Enzyme Inhibition :

- Antimicrobial Properties :

Case Study 1: Antitumor Efficacy

A recent investigation assessed the efficacy of this compound against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | DHFR inhibition |

| MCF7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Disruption of fatty acid synthesis |

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antibacterial effects of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.